molecular formula C11H17N3O2 B13606013 tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate CAS No. 2229324-53-0

tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate

Cat. No.: B13606013
CAS No.: 2229324-53-0
M. Wt: 223.27 g/mol
InChI Key: IBPWSHWPGMHAAB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H17N3O2. It is known for its unique structure, which includes a pyrazole ring and an azetidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a pyrazole derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It is often used in assays to evaluate its effects on various biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers investigate its ability to interact with specific enzymes or receptors, making it a candidate for drug development .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 3-(1H-pyrazol-3-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate

Uniqueness: tert-Butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

2229324-53-0

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 3-(1H-pyrazol-4-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-9(7-14)8-4-12-13-5-8/h4-5,9H,6-7H2,1-3H3,(H,12,13)

InChI Key

IBPWSHWPGMHAAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CNN=C2

Origin of Product

United States

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